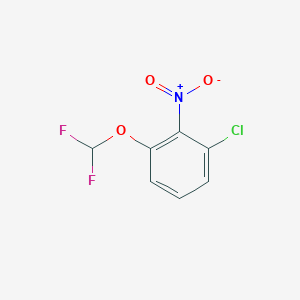
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a difluoromethoxy group, and a nitro group attached to the benzene ring
准备方法
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-Chloro-3-(difluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and selectivity. These methods often require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as the nitro and difluoromethoxy groups can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules.
相似化合物的比较
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group. It exhibits different reactivity and applications due to the difference in functional groups.
1-Chloro-3-(difluoromethoxy)-2-methylbenzene: This compound has a methyl group instead of the nitro group
属性
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMAGJQDIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














